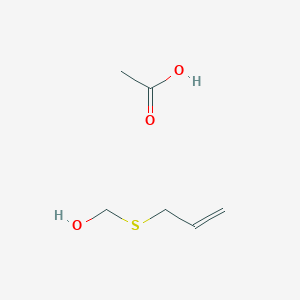![molecular formula C11H12N2O4 B14504911 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide CAS No. 64451-62-3](/img/structure/B14504911.png)
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes an acetyloxy group, an imino group, and a methoxyphenyl group. This compound is of interest due to its potential reactivity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with acetic anhydride and hydroxylamine. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反応の分析
Types of Reactions
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide
- 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
- 2-(Hydroxyimino)-N-(2-iodophenyl)acetamide
Uniqueness
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
特性
CAS番号 |
64451-62-3 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC名 |
[[2-(2-methoxyanilino)-2-oxoethylidene]amino] acetate |
InChI |
InChI=1S/C11H12N2O4/c1-8(14)17-12-7-11(15)13-9-5-3-4-6-10(9)16-2/h3-7H,1-2H3,(H,13,15) |
InChIキー |
IYVIMVQKNVRXET-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON=CC(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)




![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)



![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzene-1-sulfonic acid](/img/structure/B14504887.png)
